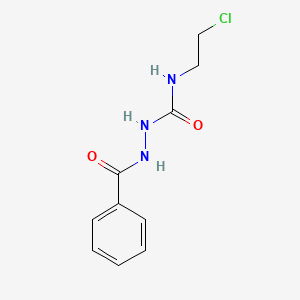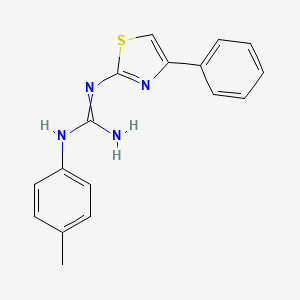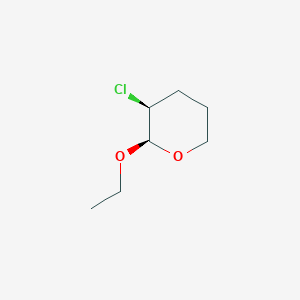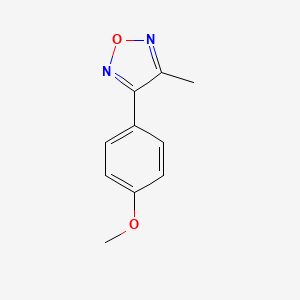
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is a derivative of semicarbazide, a compound known for its reactivity and versatility in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-benzoyl-4-(2-chloroethyl)- typically involves the reaction of semicarbazide with benzoyl chloride and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoyl Semicarbazide: Semicarbazide reacts with benzoyl chloride in the presence of a base such as pyridine to form benzoyl semicarbazide.
Alkylation: The benzoyl semicarbazide is then reacted with 2-chloroethylamine under basic conditions to yield semicarbazide, 1-benzoyl-4-(2-chloroethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents.
化学反応の分析
Types of Reactions
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The semicarbazide moiety can react with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation: Aldehydes or ketones are reacted with the semicarbazide derivative in the presence of an acid catalyst to form semicarbazones.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Semicarbazones: Formed from the reaction with aldehydes and ketones, these compounds are often crystalline and can be easily purified.
科学的研究の応用
作用機序
The mechanism by which semicarbazide, 1-benzoyl-4-(2-chloroethyl)- exerts its effects, particularly its cytotoxic activity, involves the alkylation of DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
Semicarbazide: The parent compound, known for its reactivity with carbonyl compounds to form semicarbazones.
Thiosemicarbazide: Similar to semicarbazide but contains a sulfur atom, making it more nucleophilic and reactive.
1-Benzoyl-4-(2-chloroethyl)thiosemicarbazide: A sulfur-containing analogue with potentially different reactivity and biological activity.
Uniqueness
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is unique due to the presence of both a benzoyl and a chloroethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable coordination complexes. Its potential anticancer activity also sets it apart from other semicarbazide derivatives .
特性
CAS番号 |
17505-57-6 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
1-benzamido-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H12ClN3O2/c11-6-7-12-10(16)14-13-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15)(H2,12,14,16) |
InChIキー |
FYWBIKBVOIBXFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)






![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)



